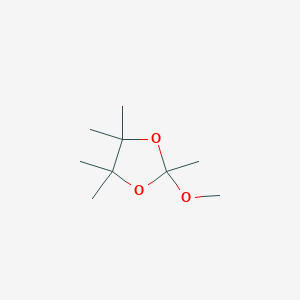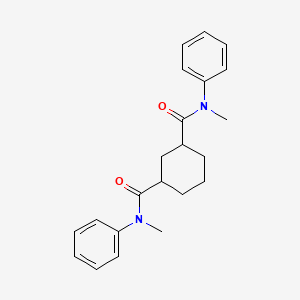
1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate is a chemical compound with the molecular formula C15H14O7. It belongs to the class of xanthones, which are oxygen-containing heterocyclic compounds known for their diverse biological activities .
Métodos De Preparación
The synthesis of 1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate typically involves the reaction of polyphenols with salicylic acids in the presence of dehydrating agents such as acetic anhydride. Industrial production methods may utilize zinc chloride or phosphoryl chloride to improve yield and reduce reaction times .
Análisis De Reacciones Químicas
1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate, leading to the formation of quinones.
Reduction: Common reducing agents such as sodium borohydride can convert the compound into its corresponding alcohols.
Substitution: Halogenation reactions using reagents like bromine can introduce halogen atoms into the molecule.
Aplicaciones Científicas De Investigación
1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various xanthone derivatives.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress.
Medicine: Its potential anti-cancer and anti-inflammatory activities are being explored.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. Additionally, it may modulate signaling pathways related to inflammation and cell proliferation .
Comparación Con Compuestos Similares
1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate can be compared with other xanthone derivatives such as:
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Similar in structure but differs in the position of hydroxyl and methoxy groups.
1,7-Dihydroxy-3,5-dimethoxyxanthen-9-one: Another xanthone derivative with different substitution patterns.
These comparisons highlight the unique substitution pattern of this compound, which contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
838821-90-2 |
|---|---|
Fórmula molecular |
C15H14O7 |
Peso molecular |
306.27 g/mol |
Nombre IUPAC |
1,5-dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate |
InChI |
InChI=1S/C15H12O6.H2O/c1-19-7-5-8-13(17)12-10(21-15(8)9(16)6-7)3-4-11(20-2)14(12)18;/h3-6,16,18H,1-2H3;1H2 |
Clave InChI |
FDSFBDJOVZMNCI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)OC3=C(C2=O)C=C(C=C3O)OC)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B14182793.png)







![1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14182851.png)
![Cyclopenta[c]pyran-3(5H)-one](/img/structure/B14182853.png)

![Cyclohexyl[4'-(dimethylamino)[1,1'-biphenyl]-2-yl]methanone](/img/structure/B14182865.png)

![Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate](/img/structure/B14182882.png)
